2-ethoxy-N-(3-methylphenyl)benzamide
Description
2-Ethoxy-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. For example, 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives are synthesized using ethyl chloroacetate and hydrazine , while other benzamides are formed via reactions of 3-methylbenzoyl chloride with amino alcohols . Characterization methods for such compounds include FTIR, ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography .
The 3-methylphenyl group introduces steric bulk, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-ethoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-10-5-4-9-14(15)16(18)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
OVMMQUSWEDWNJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Modifications and Physicochemical Properties
Key structural variations among benzamide analogs include:
Substituents on the benzoyl ring : Ethoxy (target compound), hydroxy, methoxy, or acetoxy groups.
Substituents on the anilide group : Methyl, hydroxy, trifluoromethyl, or halogenated aryl groups.
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₆H₁₇NO₂.
Key Findings and Implications
Substituent Effects: Ethoxy groups enhance lipophilicity but may reduce hydrogen-bonding capacity compared to hydroxy or methoxy analogs.
Biological Performance :
- Ethoxy derivatives show cytotoxic and antagonist activities, but selectivity depends on substituent positioning.
- Direct comparisons with hydroxy or trifluoromethyl analogs suggest trade-offs between metabolic stability and potency.
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